1-{[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide
Description
Properties
IUPAC Name |
1-[2-(benzylamino)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c18-15(22)13-6-8-21(9-7-13)16(23)14-11-24-17(20-14)19-10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H2,18,22)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRJUVLZKAAGAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CSC(=N2)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide involves multiple steps, starting from the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiazole with benzyl chloride in the presence of a base can yield the benzylamino-thiazole intermediate. This intermediate can then be further reacted with piperidinecarboxylic acid derivatives to form the final compound. Industrial production methods often involve optimizing these reactions to increase yield and purity, using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-{[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives
Scientific Research Applications
- Anticancer Properties : Research indicates that thiazole derivatives exhibit significant anticancer activity. The incorporation of a benzylamino group may enhance the compound's ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines, making this compound a candidate for further investigation in oncology .
- Antimicrobial Activity : Thiazole-containing compounds are known for their antimicrobial properties. Preliminary studies suggest that 1-{[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide may possess activity against certain bacterial strains. This could be attributed to the thiazole ring's ability to disrupt bacterial cell membranes or interfere with metabolic processes .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can exhibit neuroprotective effects. The piperidine moiety may play a role in modulating neurotransmitter levels or protecting neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative diseases .
Case Studies
- Case Study 1 : A study involving a series of thiazole derivatives demonstrated that modifications at the benzyl position significantly affected cytotoxicity against cancer cells. The compound was tested against various human cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
- Case Study 2 : In vitro assays revealed that the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results suggested that it could serve as a lead compound for developing new antibiotics.
Summary of Applications
Mechanism of Action
The mechanism of action of 1-{[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through competitive binding, where the compound competes with the natural substrate of the enzyme . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural features, molecular properties, and biological activities of 1-{[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Biological Activity/Notes | References |
|---|---|---|---|---|---|
| This compound | C₁₇H₁₉N₅O₂S | 381.4 | Benzylamino-thiazole, piperidine-carboxamide | Hypothesized enzyme inhibition/modulation; potential CNS or anticancer applications | [3], [16] |
| 1-(2-Chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | C₁₆H₁₆ClN₃O₂S | 349.8 | Chlorobenzoyl group, thiazole-piperidine | Related compounds show enzyme inhibition; higher lipophilicity due to Cl substituent | [3] |
| 1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide | C₁₅H₁₈N₄O₂S | 318.4 | Benzothiazole-aminoethyl, piperidine-carboxamide | Demonstrated low cytotoxicity; potential for receptor binding/antimicrobial activity | [4] |
| N-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide | C₁₀H₁₅N₃OS | 225.3 | Methyl-thiazole, simpler piperidine-carboxamide | Structural analog with reduced complexity; used in foundational SAR studies | [13] |
| N-(4-tert-Butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide | C₁₃H₂₁N₃OS | 275.4 | Bulky tert-butyl-thiazole, piperidine-carboxamide | Enhanced steric effects; may improve metabolic stability | [16] |
| 1-(2-(1H-Indol-1-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide | C₁₈H₁₉N₅O₂S | 393.4 | Indole-acetyl, thiazole-piperidine | Broader aromatic interactions; explored for CNS targets | [19] |
Key Observations
Synthetic Complexity: Synthesis of the target compound likely involves multi-step reactions, including thiazole ring formation (e.g., Hantzsch thiazole synthesis), benzylamino introduction via nucleophilic substitution, and piperidine-carboxamide coupling . Compared to simpler analogs (e.g., N-(4-methyl-thiazol-2-yl)piperidine-4-carboxamide), the target compound requires precise control of reaction conditions to avoid side products .
Biological and Toxicity Profiles: Compounds with bulky substituents (e.g., tert-butyl in ) exhibit improved metabolic stability but may face challenges in solubility . The benzothiazole derivative () demonstrates low cytotoxicity, suggesting that the target compound’s benzylamino group could offer a favorable safety profile if similar trends apply .
Therapeutic Potential: Thiazole-piperidine hybrids are frequently explored for CNS disorders (e.g., acetylcholinesterase inhibition) and anticancer applications (e.g., kinase inhibition). The benzylamino-thiazole moiety in the target compound may confer unique selectivity for these targets compared to indole- or pyridazine-containing analogs .
Biological Activity
The compound 1-{[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide , with the CAS number 1232808-95-5, is a synthetic organic molecule that has garnered attention for its potential biological activities. Its molecular formula is , and it has a molecular weight of 344.4 g/mol. This compound is part of a broader class of piperidine derivatives that are being explored for various pharmacological applications.
Research indicates that compounds similar to this compound may interact with specific biological targets, such as enzymes and receptors. The thiazole moiety is known to influence the biological activity due to its ability to participate in hydrogen bonding and π-π stacking interactions with target proteins.
In Vitro Studies
In vitro studies have shown that derivatives of thiazole compounds exhibit significant inhibitory effects on various enzymes, including:
- Tyrosinase : A key enzyme in melanin biosynthesis, where inhibition can lead to depigmentation effects. For instance, related compounds have demonstrated IC50 values comparable to known inhibitors like kojic acid .
- Soluble Epoxide Hydrolase (sEH) : Some piperidine derivatives have been identified as potent inhibitors of sEH, which plays a role in the metabolism of fatty acids and inflammation pathways .
In Vivo Studies
Preliminary in vivo studies suggest that these compounds may have anti-inflammatory and analgesic properties. For example, piperidine derivatives have shown efficacy in reducing pain responses in animal models, indicating their potential as therapeutic agents for pain management.
Case Study 1: Tyrosinase Inhibition
A study focused on the structure-activity relationship (SAR) of thiazole derivatives revealed that modifications to the benzylamine group significantly impacted tyrosinase inhibition. One derivative exhibited an IC50 value of approximately 27.5 µM, indicating moderate inhibitory activity . This suggests that structural modifications can enhance or reduce biological activity.
Case Study 2: Anti-inflammatory Effects
In another investigation, piperidine derivatives were tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated a dose-dependent reduction in edema, supporting the hypothesis that these compounds possess anti-inflammatory properties.
Table 1: Biological Activity of Related Compounds
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Kojic Acid | Tyrosinase | 28.6 | |
| Compound A | Tyrosinase | 27.5 | |
| Compound B | sEH | <10 | |
| Compound C | Pain Model | Dose Dependent |
Table 2: Structural Modifications and Their Effects on Activity
| Modification Type | Effect on Activity | Example Compound |
|---|---|---|
| Hydroxyl Group Addition | Increased Tyrosinase Inhibition | Compound D |
| Alkoxy Group Addition | Decreased Activity | Compound E |
Q & A
Q. What are the optimal synthetic routes for 1-{[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide?
The synthesis of this compound typically involves sequential functionalization of the piperidine and thiazole moieties. A validated approach includes:
- Step 1 : Coupling 4-piperidinecarboxamide with a benzylamine-functionalized thiazole intermediate using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
- Step 2 : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and characterization by HPLC (≥98% purity) .
- Key Reagents : Benzylamine derivatives, thiourea for thiazole ring formation, and carbonyl activators. Reaction temperatures are maintained at 0–25°C to minimize side reactions .
Q. How can researchers confirm the structural integrity of this compound?
Structural validation requires a combination of:
- X-ray crystallography : Resolve bond angles and stereochemistry (e.g., single-crystal analysis with R factor <0.06) .
- NMR spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., benzylamino protons at δ 7.2–7.4 ppm, thiazole C=O at ~165 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Critical variables include:
- Catalyst selection : Use Pd/C or Raney nickel for hydrogenation steps (reduces byproducts like over-alkylated amines) .
- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF/water mixtures improve coupling efficiency .
- Temperature control : Maintain ≤40°C during thiazole cyclization to prevent decomposition .
- Scale-up protocols : Batch reactors with inert atmospheres (N₂/Ar) ensure reproducibility. Yields >75% are achievable with stoichiometric reagent ratios .
Q. How should researchers address discrepancies in reported biological activity data for this compound?
Contradictions in activity (e.g., kinase inhibition vs. cytotoxicity) may arise from:
- Structural analogs : Trifluoromethyl or benzyl substituents alter lipophilicity and target binding (see for comparative SAR) .
- Assay conditions : Validate protocols using standardized cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., staurosporine for kinase inhibition) .
- Metabolic stability : Perform liver microsome assays (e.g., human/rat) to assess half-life variations due to cytochrome P450 interactions .
Q. What safety protocols are critical for handling this compound in vitro?
- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles .
- Ventilation : Use fume hoods during weighing and dissolution (risk of airborne particulates) .
- Waste disposal : Neutralize acidic/basic residues before discarding (pH 7.0–7.5) .
- Acute toxicity data : LD₅₀ >500 mg/kg (oral, rat); avoid dermal exposure due to mild irritation potential .
Methodological Considerations
Q. What analytical techniques are recommended for purity assessment?
Q. How can computational modeling aid in target identification?
- Molecular docking : Use AutoDock Vina to predict binding affinity for kinase domains (e.g., ATP-binding pockets) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential maps for reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
